molecular formula C15H15N B050107 2-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 3340-78-1

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B050107
CAS RN: 3340-78-1
M. Wt: 209.29 g/mol
InChI Key: ONQBUHWENXKHHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives can be achieved through various synthetic approaches. Key methods include the Pictet-Spengler reaction, Bischler-Nepieralski reaction, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods allow for the construction of the THIQ core and the incorporation of the phenyl group at the 2-position, providing access to a wide range of derivatives with potential biological activity (Kotha, Deodhar, & Khedkar, 2014).

Molecular Structure Analysis

The molecular structure and conformational preferences of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored through X-ray crystallography and molecular modeling studies. These analyses reveal that the compound typically adopts an envelope conformation in the tetrahydroisoquinoline ring, with the phenyl group contributing to its three-dimensional shape and potentially affecting its interaction with biological targets (Gzella et al., 2006).

Chemical Reactions and Properties

2-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions that modify its structure and properties. These include alkylation, acylation, and sulfonation reactions, which introduce different substituents at strategic positions on the molecule, altering its chemical behavior and biological activity. The reactivity of the compound is influenced by the presence of the phenyl group, which can affect the electron density and steric hindrance around the reactive sites (Huber & Seebach, 1987).

Physical Properties Analysis

The physical properties of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline, such as melting point, boiling point, solubility, and optical activity, depend on its molecular structure and the nature of the substituents. These properties are critical for its application in synthesis and medicinal chemistry, as they influence the compound's behavior in different environments and its interaction with other molecules (Sokol et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and redox behavior, are crucial for understanding its interactions and mechanisms of action when used as a scaffold in drug design. These properties are influenced by the compound's electronic structure and the presence of functional groups that can participate in chemical reactions (Charifson et al., 1989).

Scientific Research Applications

  • Medicinal Chemistry

    • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which is an important class of isoquinoline alkaloids .
    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
  • Organic Synthesis

    • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline can be used as an organic synthesis intermediate .
    • It is mainly used in laboratory research and development processes and chemical production processes .
  • Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions

    • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline is a reactant that is used in acetic acid promoted metal-free aerobic carbon-carbon bond forming reactions at α-position of tertiary amines .
  • Antibacterial Property

    • A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
    • The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
  • Pharmaceutical Intermediate

    • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline can be used as a pharmaceutical intermediate .
    • It is mainly used in laboratory research and development processes and chemical production processes .
  • Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions

    • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline is a reactant that is used in acetic acid promoted metal-free aerobic carbon-carbon bond forming reactions at α-position of tertiary amines .

Future Directions

The THIQ heterocyclic scaffold, which includes 2-Phenyl-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on exploring these analogs and their potential applications.

properties

IUPAC Name

2-phenyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQBUHWENXKHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods

Procedure details

A mixture of 2-(2-chloroethyl)benzyl chloride (19 g), aniline (9.3 g), and triethylamine (22.22 g,) in chloroform (80 ml) was heated at reflux for 6 hrs. The reaction mixture was cooled and washed with 2M sodium hydroxide solution (3×100 ml). The chloroform layer was dried (magnesium sulphate) and evaporated in vacuo. The residue was distilled in vacuo to afford 2-phenyl-1,2,3,4-tetrahydroisoquinoline (6.2 g. b.pt. 112°-113°/0.08-0.1 mmHg) characterised by its nmr spectrum.
Name
2-(2-chloroethyl)benzyl chloride
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
306
Citations
D Chopra, TS Cameron, JD Ferrara… - The Journal of …, 2006 - ACS Publications
A charge density study of crystalline 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (A) and 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-…
Number of citations: 108 pubs.acs.org
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
AR Choudhury, K Nagarajan, TNG Row - Crystal engineering, 2003 - Elsevier
The compounds 1-(2-fluorophenyl)-6,7-dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (1) and 5-(2-fluorophenyl)-6-phenyl-5,6,7,8-tetrahydro dioxolo[4,5-g]isoquinoline (2) have …
Number of citations: 6 www.sciencedirect.com
K Nagarajan, PK Talwalker, CL Kulkarni… - Indian Journal of …, 1985 - repository.ias.ac.in
1,2-Diaryl-3,4-dihydroisoquinolinium derivatives (5) have been synthesised from N-aryl-N-aroyl-α-phenethylamines (4) and found to exhibit no antiimplantation activity in the rat …
Number of citations: 25 repository.ias.ac.in
AH Bansode, G Suryavanshi - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
A visible light‐rose bengal‐TBHP mediated, controlled oxidation of N‐substituted 1,2,3,4‐tetrahydroisoquinolines is developed for the synthesis of 3,4‐dihydroisoquinolin‐1(2H)‐ones …
Number of citations: 21 onlinelibrary.wiley.com
A Lehmann, L Lechner, K Radacki… - Acta Crystallographica …, 2017 - scripts.iucr.org
The title compound, C23H18FNO4, crystallized as a racemate. It exhibits a cis conformation with respect to the F atom and the methine H atom. The piperidine ring has a screw-boat …
Number of citations: 7 scripts.iucr.org
T Mabank - 2019 - scholar.sun.ac.za
The tetrahydroisoquinoline (THIQ) core has displayed a rich history as a biologically active natural product and is an interesting scaffold to use in drug discovery. Its structural skeleton is …
Number of citations: 2 scholar.sun.ac.za
T Punirun, D Soorukram, C Kuhakarn… - The Journal of …, 2018 - ACS Publications
An efficient C1-difluoromethylation of tetrahydroisoquinolenes was achieved using TMSCF 2 SPh as a difluoromethylating agent and 2,2,6,6-tetramethylpiperidine-1-oxoammonium …
Number of citations: 32 pubs.acs.org
R Yang, Q Ruan, BY Zhang, ZL Zheng, F Miao, L Zhou… - Molecules, 2014 - mdpi.com
As part of our continuing research on isoquinoline acaricidal drugs, this paper reports the preparation of a series of the 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines with various …
Number of citations: 17 www.mdpi.com
J Renaud, SF Bischoff, T Buhl… - Journal of medicinal …, 2005 - ACS Publications
We disclose herein the discovery of estrogen receptor α (ERα) selective estrogen receptor modulators (SERMs) of the tetrahydroisoquinoline series that incorporate novel …
Number of citations: 87 pubs.acs.org

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